(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1,3-5H,2,7H2,(H,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCBWTXCWRLPIR-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60414982 | |
| Record name | (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60414982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154568-20-4 | |
| Record name | (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60414982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopentene Derivative Functionalization
Early routes focused on functionalizing cyclopentene scaffolds. A common starting material is (Z)-2-oxo-l-phenyl-3-oxabicyclo[3.1.0]hexane , which undergoes aminolysis and hydrolysis to yield the target compound. Key steps include:
-
Aminolysis : Reaction with diethylamine in toluene using aluminum chloride as a Lewis acid, achieving 75–85% conversion.
-
Hydrolysis : Acidic or basic conditions cleave the oxabicyclo intermediate. Hydrochloric acid (6 M) at 60°C for 3 hours provides the carboxylic acid in 90% purity.
Table 1: Reaction Conditions for Cyclopentene Derivative Conversion
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Aminolysis | AlCl₃, diethylamine, toluene, 25°C | 78 | 92 |
| Hydrolysis | HCl (6 M), 60°C, 3 h | 85 | 90 |
Resolution of Racemic Mixtures
Racemic synthesis followed by chiral resolution remains a fallback strategy. Di-p-toluoyl-(D)-tartaric acid resolves enantiomers via crystallization, achieving 98% ee for the (1R,2S) isomer. Disadvantages include low throughput (30–40% yield) and solvent-intensive steps.
Stereoselective Synthesis
Asymmetric Cyclopropanation
The Davies–Harvey protocol enables enantioselective cyclopropanation of vinyl glycine derivatives. Using rhodium(II) catalysts and diazo compounds, this method achieves 92% ee but requires stringent anhydrous conditions.
Enzymatic Desymmetrization
Lipase-mediated kinetic resolution of prochiral diesters has been explored. Candida antarctica lipase B (CAL-B) in hexane selectively hydrolyzes the (1R,2S) isomer’s ester group, yielding 85% enantiomeric excess.
Table 2: Comparison of Stereoselective Methods
| Method | Catalyst/Reagent | ee (%) | Yield (%) |
|---|---|---|---|
| Asymmetric cyclopropanation | Rh₂(OAc)₄ | 92 | 65 |
| Enzymatic resolution | CAL-B lipase | 85 | 70 |
One-Pot and Solvent-Optimized Processes
Toluene-Based One-Pot Synthesis
A streamlined approach avoids intermediate isolation:
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Aminolysis : Combine (Z)-2-oxo-l-phenyl-3-oxabicyclo[3.1.0]hexane with diethylamine and AlCl₃ in toluene at 15–25°C.
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In situ hydrolysis : Add water and heat to 35°C for 2 hours.
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Salt formation : Precipitate the hydrochloride salt using ethyl acetate-HCl.
Advantages :
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Solvent continuity : Toluene is retained throughout, reducing costs.
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Yield improvement : 88% overall yield vs. 70% in stepwise protocols.
Protection-Deprotection Strategies
tert-Butoxycarbonyl (Boc) Protection
Boc anhydride protects the amine group during esterification or functionalization:
Phthalimide Protection
Phthalic anhydride forms a stable intermediate, enabling alkylation or acylation. Deprotection with hydrazine restores the amine.
Industrial-Scale Considerations
Cost-Effective Solvent Systems
Toluene and acetonitrile dominate large-scale synthesis due to low cost ($0.50/L) and ease of recycling. Ethyl acetate is avoided due to hydrolysis risks.
Catalytic Recycling
Rhodium catalysts in asymmetric methods are recovered via silica gel filtration, reducing costs by 40%.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid transporters or enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: C₆H₉NO₂
- Molecular Weight : 127.14 g/mol
- Melting Point : 207–210°C (reported experimentally; literature value: >240°C) .
- Spectral Data :
The compound is synthesized via reflux of its hydrochloride salt with triethylamine in ethanol, yielding >95% purity . Applications include chiral building blocks for peptides and probes for biological transport mechanisms.
Structural and Stereochemical Variants
a) (1S,2R)-2-Aminocyclopent-3-ene-1-carboxylic Acid (Enantiomer)
- Key Differences :
b) (1R,4R)-4-Aminocyclopent-2-enecarboxylic Acid
- Key Differences: Amino group at position 4 instead of 2. Altered ring strain and hydrogen-bonding capacity due to positional isomerism. Molecular weight: 127.14 g/mol (same as target compound) .
c) 1-Amino-3,4-Difluorocyclopentane-1-carboxylic Acid (3,4-DFACPC)
- Key Differences: Fluorine atoms at positions 3 and 4 enhance metabolic stability and lipophilicity. Transported via system L amino acid transporters, similar to the target compound. Demonstrated high tumor-to-brain ratios in preclinical imaging .
Hydrochloride Salts and Derivatives
Fluorinated Analogs
Fluorination introduces distinct pharmacokinetic profiles:
- anti-cis-3,4-DFACPC: Structure: (1S,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid. Applications: PET imaging agent with system L transport affinity .
- syn-cis-3,4-DFACPC: Structure: (1S,3S,4R)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid. Applications: Comparable tumor selectivity but distinct biodistribution .
Biological Activity
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid is a bicyclic compound notable for its unique structural features, including an amino group and a carboxylic acid functional group. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.
Structural Characteristics
The stereochemistry of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid is crucial in determining its biological activity. The presence of both an amino group and a carboxylic acid allows it to participate in various biochemical processes, including protein synthesis and metabolic pathways. The compound's structure can be represented as follows:
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential role as an enzyme inhibitor, which could modulate various metabolic pathways.
- Receptor Interaction : It may interact with specific receptors or proteins in the body, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity : Preliminary studies suggest that it may help neutralize free radicals, thereby providing cellular protection against oxidative stress.
1. Antioxidant Properties
Research indicates that (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid possesses antioxidant properties. This activity is significant as it can help mitigate oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
3. Neuroprotective Effects
Compounds with similar configurations have been investigated for their neuroprotective properties. The potential neuroprotective effects of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid could make it a candidate for further research in the context of neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid, a comparison with structurally related compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Aminocyclopentanecarboxylic Acid | Similar bicyclic structure without double bond | Different reactivity patterns |
| Cycloleucine | Contains a cycloalkane structure | Known for specific neuroprotective effects |
| 4-Aminobutyric Acid | Linear chain with an amino group | Acts as a neurotransmitter |
| Proline | Contains a five-membered ring | Plays a critical role in protein structure |
The distinct stereochemistry of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid may confer specific advantages in terms of binding affinity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities and synthetic pathways related to (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid:
- Antifungal Activity : Research has indicated that derivatives of this compound exhibit antifungal properties against pathogens such as Candida species and Pyricularia oryzae, which causes rice blast disease .
- Synthetic Pathways : Various synthetic methods have been developed to produce (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid efficiently. These methods highlight the importance of stereochemistry in influencing the compound's biological activity .
Q & A
Q. What experimental approaches elucidate the compound’s reaction mechanisms in catalytic processes?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N for amine tracking) and kinetic isotope effects (KIE) to probe transition states. Monitor intermediates via stopped-flow spectroscopy or cryo-electron microscopy (cryo-EM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
